molecular formula C20H17ClN2O4 B2567045 1-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-67-4

1-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2567045
CAS No.: 852365-67-4
M. Wt: 384.82
InChI Key: GZKUSVHAMDNYAG-UHFFFAOYSA-N
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Description

1-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O4 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Systems Synthesis

  • Synthesis of Novel Compounds : Research by Deady and Devine (2006) explored the synthesis of novel heterocyclic systems, including derivatives of 1,2-dihydropyridine, which is structurally related to the compound . They reported the formation of new compounds with unique reactivity patterns, contributing to the broader understanding of 1,2-dihydropyridine derivatives in chemical synthesis (Deady & Devine, 2006).

Antioxidant Activity

  • Antioxidant Properties : A study by Tumosienė et al. (2019) focused on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a similar structural motif with the compound of interest. These derivatives exhibited significant antioxidant activities, suggesting potential applications in areas where oxidative stress is a concern (Tumosienė et al., 2019).

Antimicrobial and Antineoplastic Potential

  • Structure and Biological Evaluation : The structural and conformational aspects of a solvated derivative of 1,2-dihydropyridine-3-carboxamide, similar to the compound , were studied by Banerjee et al. (2002). This research, aimed at understanding its potential as an antineoplastic agent, highlights the importance of structural analysis in developing pharmacologically active compounds (Banerjee et al., 2002).

Synthesis and Characterization

  • Chemical Synthesis and Characterization : A research article by Talupur et al. (2021) detailed the synthesis and characterization of thiophene-2-carboxamide derivatives. This study contributes to the understanding of the synthetic pathways and properties of compounds structurally related to 1-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Talupur et al., 2021).

Molecular Docking and Biological Activity

  • Discovery of Novel Inhibitors : Schroeder et al. (2009) described the discovery of substituted dihydropyridine-3-carboxamides as selective Met kinase inhibitors. This research illustrates the potential of dihydropyridine derivatives in therapeutic applications, particularly in targeting specific kinases (Schroeder et al., 2009).

Applications in Medicinal Chemistry

  • Synthesis and Pharmacological Evaluation : Research conducted by Sato et al. (2016) involved synthesizing and evaluating a metabolite of an α1D adrenoceptor antagonist, which shares a similar structural core with the compound . This study provides insights into the pharmacological applications and metabolic pathways of related compounds (Sato et al., 2016).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-26-18-10-9-15(21)12-17(18)22-19(24)16-8-5-11-23(20(16)25)27-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKUSVHAMDNYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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